molecular formula C8H18N2O3 B565274 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide CAS No. 1216996-50-7

1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide

Cat. No.: B565274
CAS No.: 1216996-50-7
M. Wt: 190.243
InChI Key: BWQGZJDDHVVTMS-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide is a chemical compound with the molecular formula C8H18N2O2. It is also known by its systematic name, 2-[2-(1-Piperazinyl)ethoxy]ethanol. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethoxyethyl group and an N1-oxide functional group. It is commonly used in chemical synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide typically involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol. The process can be summarized as follows :

    Preparation of Piperazine Monohydrochloride: Piperazine and piperazine dihydrochloride are reacted in a suitable solvent to form piperazine monohydrochloride.

    Reaction with 2-(2-Chloroethoxy)ethanol: The piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a solvent.

    Filtration and Recovery: After the reaction is complete, the mixture is filtered to recover piperazine dihydrochloride, which can be dried and reused.

    Evaporation and Purification: The filtrate is evaporated to remove the solvent, yielding a crude product. This crude product is then purified through vacuum reduced pressure rectification to obtain high-purity this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be cost-effective and environmentally friendly, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the parent piperazine .

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxyethyl group enhances its solubility and facilitates its binding to specific sites. The N1-oxide functional group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-[2-(1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c11-6-8-13-7-5-10(12)3-1-9-2-4-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQGZJDDHVVTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1)(CCOCCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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